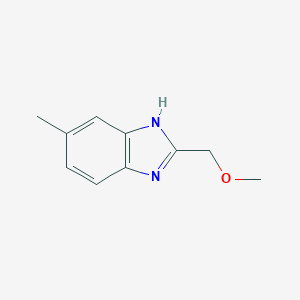

2-(methoxymethyl)-5-methyl-1H-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDVZDASNHPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358924 | |

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630091-38-2 | |

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to 2-(methoxymethyl)-6-methyl-1H-benzimidazole: Synthesis, Properties, and Therapeutic Potential

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold."[1] This versatility has led to the development of numerous successful therapeutic agents, including the antiulcer drug omeprazole and the anthelmintic agent albendazole.[2][3] The biological activity of benzimidazole derivatives can be finely tuned by modifying the substituents at the 1, 2, 5, and 6 positions.[4]

This guide focuses on a specific, yet underexplored, derivative: 2-(methoxymethyl)-6-methyl-1H-benzimidazole . While extensive literature on this exact molecule is not widespread, its structure combines key features known to influence pharmacological activity. The methyl group at the 6-position and the methoxymethyl group at the 2-position present unique electronic and steric properties. As a Senior Application Scientist, this guide will leverage established principles of benzimidazole chemistry to provide a comprehensive technical overview of this compound. We will explore its predicted physicochemical properties, propose a robust synthetic pathway based on established methodologies, and discuss its potential therapeutic applications by drawing parallels with structurally related, well-documented benzimidazole derivatives.

Physicochemical and Spectroscopic Profile

Predicting the physicochemical and spectroscopic properties of a novel compound is a critical first step in its evaluation. The following table summarizes the expected characteristics of 2-(methoxymethyl)-6-methyl-1H-benzimidazole, derived from its chemical structure and data from analogous compounds.

| Property | Predicted Value / Characteristics | Rationale / Notes |

| Molecular Formula | C₁₀H₁₂N₂O | Derived from the chemical structure. |

| Molecular Weight | 176.22 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be an off-white to light brown solid. | Based on common benzimidazole derivatives. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of benzimidazole compounds.[5] |

| ¹H NMR | Aromatic Protons (3H): ~δ 7.0-7.5 ppm; N-H Proton (1H): broad singlet ~δ 12.0 ppm; Methylene Protons (-CH₂-): singlet ~δ 4.6 ppm; Methyoxy Protons (-OCH₃): singlet ~δ 3.4 ppm; Methyl Protons (Ar-CH₃): singlet ~δ 2.4 ppm. | Predictions based on characteristic chemical shifts for the benzimidazole core and its substituents.[6] |

| ¹³C NMR | Aromatic Carbons: ~δ 110-145 ppm; Imine Carbon (C2): ~δ 150-155 ppm; Methylene Carbon: ~δ 70 ppm; Methyoxy Carbon: ~δ 58 ppm; Methyl Carbon: ~δ 21 ppm. | Estimated chemical shifts for the carbon skeleton. |

| IR Spectroscopy | N-H stretch: ~3300-3400 cm⁻¹ (broad); C-H (aromatic/aliphatic): ~2850-3100 cm⁻¹; C=N stretch: ~1620 cm⁻¹; C-O stretch: ~1080-1150 cm⁻¹. | Characteristic vibrational frequencies for the key functional groups present in the molecule. |

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[7] This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the target molecule, this translates to the reaction of 4-methyl-1,2-phenylenediamine with methoxyacetic acid.

Proposed Synthetic Pathway

The reaction proceeds via nucleophilic attack of one of the amino groups of the diamine onto the protonated carbonyl carbon of methoxyacetic acid, followed by intramolecular cyclization and dehydration to form the stable benzimidazole ring.

Caption: Proposed synthetic workflow for 2-(methoxymethyl)-6-methyl-1H-benzimidazole.

Detailed Experimental Protocol

-

Step 1: Reaction Setup

-

In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and methoxyacetic acid (1.2 eq).

-

Slowly add 4M hydrochloric acid (4-5 volumes) to the mixture. The acid acts as a catalyst and keeps the diamine in solution.[8]

-

Causality: The acidic medium protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

-

-

Step 2: Cyclocondensation

-

Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Step 3: Workup and Isolation

-

After cooling to room temperature, carefully pour the acidic reaction mixture into a beaker containing crushed ice.

-

Slowly neutralize the mixture by adding 10% aqueous sodium hydroxide solution with constant stirring until the pH is approximately 8-9. This will precipitate the crude product.[9]

-

Causality: Neutralization deprotonates the benzimidazole nitrogen and any residual acid, causing the less water-soluble product to precipitate out of the aqueous solution.

-

Collect the crude solid by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.

-

-

Step 4: Purification

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Alternatively, for higher purity, the crude material can be purified using column chromatography on silica gel.

-

Dry the purified white to off-white solid under vacuum to yield 2-(methoxymethyl)-6-methyl-1H-benzimidazole.

-

-

Step 5: Characterization (Self-Validation)

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the predicted values.

-

Potential Biological Significance and Therapeutic Applications

The benzimidazole scaffold is associated with a vast range of pharmacological activities.[10] The specific activity is largely determined by the nature and position of its substituents. We can infer the potential applications of 2-(methoxymethyl)-6-methyl-1H-benzimidazole by examining related structures.

| Biological Activity | Example Benzimidazole Derivative(s) | Key Structural Features & Insights | Citation(s) |

| Anthelmintic | Albendazole, Mebendazole | Substituents at the 2 and 5/6 positions are crucial. The mechanism often involves inhibiting tubulin polymerization in parasites. The lipophilicity introduced by the methyl and methoxymethyl groups could influence cell permeability. | [2][5] |

| Antiulcer (Proton Pump Inhibitor) | Omeprazole, Lansoprazole | These drugs typically possess a sulfinylmethyl group at the 2-position and methoxy groups on the benzene ring. The methoxymethyl group in our target molecule is a structural analogue, suggesting potential for PPI activity investigation. | [11] |

| Antimicrobial / Antifungal | 2-(chloromethyl)-1H-benzimidazole derivatives | The 2-position substituent is a key determinant of activity. The methoxymethyl group offers a different electronic and steric profile that could be effective against various bacterial and fungal strains. | [12][13] |

| Anticancer | Various 2-substituted derivatives | Benzimidazoles have shown efficacy against various cancer cell lines. The mechanism can involve tubulin inhibition or kinase inhibition. The substitution pattern of the target molecule makes it a candidate for screening in anticancer assays. | [14] |

| Antioxidant | 2-methyl-1H-benzimidazole | Simple benzimidazoles have demonstrated free radical scavenging activity. The 6-methyl group on the target compound is an electron-donating group, which could potentially enhance antioxidant properties. | [15][16] |

Illustrative Mechanism of Action: Anthelmintic Benzimidazoles

One of the most well-understood mechanisms for benzimidazole drugs is their anthelmintic action, which involves the disruption of microtubule structures in parasitic helminths.[5] This provides a model for how a benzimidazole scaffold can exert its biological effect.

Caption: Simplified pathway for the mechanism of action of anthelmintic benzimidazoles.

Conclusion and Future Directions

2-(methoxymethyl)-6-methyl-1H-benzimidazole represents a promising, yet underexplored, molecule within the pharmacologically significant benzimidazole class. Based on established chemical principles and the activities of structurally related compounds, this guide has outlined a robust synthetic protocol and predicted its key physicochemical properties.

The true potential of this compound lies in its unique combination of substituents, which may confer novel or enhanced biological activities. It stands as an excellent candidate for inclusion in screening libraries for a wide range of therapeutic targets, including but not limited to:

-

Antiparasitic agents: Screening against various helminths and protozoa.

-

Oncology: Evaluation against a panel of human cancer cell lines.

-

Antimicrobial discovery: Testing against drug-resistant bacterial and fungal strains.

Further research should focus on the empirical validation of the synthetic protocol, full spectroscopic characterization, and comprehensive biological screening to unlock the therapeutic potential of 2-(methoxymethyl)-6-methyl-1H-benzimidazole.

References

-

Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. [Link]

-

Noolvi, M. N., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]

-

Kharb, R., et al. (2012). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

-

Gadegoni, K., & Gadegoni, H. (2022). Benzimidazole: Pharmacological Profile. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. organic-chemistry.org. [Link]

-

Kumar, S., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Letters in Drug Design & Discovery. [Link]

-

Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry. [Link]

-

Saikia, L., & Phukan, P. (2013). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science. [Link]

-

Pawar, S. (2016). Synthesis of benzimidazole. Slideshare. [Link]

-

Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry. [Link]

-

Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

Cobo, J., et al. (2018). A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine: synthetic sequence and the molecular and supramolecular structures of one product and two intermediates. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

-

PubChem. (n.d.). 6-nitro-2-((6-nitro-1H-benzimidazol-2-yl)methoxymethyl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

Poddar, A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. [Link]

-

ChemSynthesis. (2025). 6-methoxy-1-methyl-1H-benzimidazole. chemsynthesis.com. [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. ResearchGate. [Link]

-

Bentham Science. (n.d.). Benzimidazole Derivatives as Potential Chemotherapeutic Agents. benthamscience.com. [Link]

-

Rojas-Bautista, R., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]

-

MolPort. (n.d.). Compound 1-[(2-chloro-6-fluorophenyl)methyl]-2-(methoxymethyl)-1H-benzimidazole. molport.com. [Link]

-

Carter, C. A., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Journal of Medicinal Chemistry. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Benzimidazole, 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-. Substance Registry Services. [Link]

-

Sharma, D., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Future Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. benthamscience.com [benthamscience.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. thaiscience.info [thaiscience.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of benzimidazole | PPT [slideshare.net]

- 10. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. banglajol.info [banglajol.info]

- 16. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]

An In-Depth Technical Guide to the Synthesis of 2-(Methoxymethyl)-5-methyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole, a key heterocyclic scaffold with significant interest in medicinal chemistry and materials science. By leveraging established principles of benzimidazole synthesis, this document offers a detailed protocol, mechanistic insights, and practical guidance for laboratory-scale preparation.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole moiety is a privileged heterocyclic system consisting of a fused benzene and imidazole ring. This structural motif is a cornerstone in the development of numerous pharmaceuticals, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and various antiviral and anticancer agents. The specific substitution pattern of 2-(methoxymethyl)-5-methyl-1H-benzimidazole makes it a valuable building block for creating analogues of existing drugs and for the discovery of new bioactive molecules. The methoxymethyl group at the 2-position and the methyl group at the 5-position offer handles for further chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

The Synthetic Strategy: Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This robust reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and with the application of heat.[1]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl-o-phenylenediamine intermediate. The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclic intermediate which, upon dehydration, yields the final benzimidazole product. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

Experimental Protocol: Synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole

This protocol is based on the established Phillips-Ladenburg condensation, adapted for the specific synthesis of the target molecule from 4-methyl-1,2-phenylenediamine and methoxyacetic acid.[1][2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Methyl-1,2-phenylenediamine | 122.17 | 1.22 g | 10.0 | Purity >98% |

| Methoxyacetic acid | 90.08 | 1.08 g (0.98 mL) | 12.0 | Purity >98%, slight excess |

| Hydrochloric acid | 36.46 | ~0.5 mL | - | 4 M solution, catalytic |

| Sodium bicarbonate | 84.01 | As needed | - | Saturated aqueous solution |

| Ethyl acetate | 88.11 | ~150 mL | - | For extraction |

| Anhydrous sodium sulfate | 142.04 | As needed | - | For drying |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol) and methoxyacetic acid (1.08 g, 12.0 mmol).

-

Acid Catalyst Addition: To the mixture, add a catalytic amount of 4 M hydrochloric acid (~0.5 mL).[2]

-

Heating and Reflux: Heat the reaction mixture to 100-110 °C using a heating mantle and allow it to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).[3]

-

Cooling and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the effervescence ceases and the pH of the solution is neutral to alkaline (pH ~8).[3] This step is crucial to neutralize the excess methoxyacetic acid and the hydrochloric acid catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 2-(methoxymethyl)-5-methyl-1H-benzimidazole by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.[2]

Safety Precautions

-

4-Methyl-1,2-phenylenediamine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

-

Methoxyacetic acid is corrosive. Avoid contact with skin and eyes.

-

Hydrochloric acid is corrosive and has irritating fumes. Handle with care in a fume hood.

-

The reaction should be performed in a well-ventilated area.

Visualization of the Synthesis

Reaction Scheme

Caption: Phillips-Ladenburg condensation for the synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data (Predicted)

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~12.0 (br s, 1H) | N-H |

| ~7.3-7.5 (m, 2H) | Ar-H |

| ~7.0 (m, 1H) | Ar-H |

| ~4.8 (s, 2H) | -CH2-O |

| ~3.5 (s, 3H) | -O-CH3 |

| ~2.4 (s, 3H) | Ar-CH3 |

Troubleshooting and Optimization

| Issue | Potential Cause | Recommendation |

| Low Yield | Incomplete reaction | Extend reflux time and monitor by TLC. |

| Impure starting materials | Use highly pure 4-methyl-1,2-phenylenediamine. | |

| Inefficient extraction | Perform multiple extractions with ethyl acetate. | |

| Dark-colored product | Oxidation of the diamine | Ensure an inert atmosphere (e.g., nitrogen) if necessary. |

| Side reactions at high temp. | Maintain the reaction temperature below 120°C. | |

| Difficulty in purification | Presence of starting materials | Optimize the neutralization and washing steps. |

| Formation of byproducts | Consider column chromatography for purification if recrystallization is ineffective. |

Conclusion

The synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole can be reliably achieved through the Phillips-Ladenburg condensation of 4-methyl-1,2-phenylenediamine and methoxyacetic acid. This method is straightforward, utilizes readily available starting materials, and provides a clear pathway to this valuable heterocyclic compound. The protocol and insights provided in this guide are intended to empower researchers in their synthetic endeavors and facilitate the exploration of novel benzimidazole derivatives in drug discovery and materials science.

References

- Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine. (2016).

- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2015). Molecules, 20(7), 12985-12998.

- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv

- Saini, A., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102.

- Li, Y., et al. (2023). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 13(44), 31057-31061.

- Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry - Section B, 45B(7), 1756-1758.

- Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol. (2025). BenchChem.

- Preparation technique of 2-chloromethylbenzimidazole. (2007).

- Synthesis of 2- Methyl benzimidazole. (2020). YouTube.

- Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. (n.d.).

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).

- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001).

- Al-Ostoot, F. H., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(Supplement 1), S331-S347.

- Moreno-Diaz, H., et al. (2006). 2-(4-Methoxyphenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2601-o2602.

- 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. (n.d.). PubChem.

- Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2013). Journal of the Serbian Chemical Society, 78(10), 1461-1468.

- 2 methoxy p-phenylenediamine collapse synthesis. (2017).

- Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. (2018).

- 4-Methyl-1,2-phenylenediamine. (n.d.). FUJIFILM Wako Chemicals.

- Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. (2010). European Journal of Medicinal Chemistry, 45(6), 2497-2503.

- El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 47(1), 81-84.

- 4-Methoxy-o-phenylenediamine. (2023). Reddit.

- Expedient synthesis of benzimidazoles using amides. (2016). RSC Advances, 6(96), 93901-93905.

- Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (2014).

- Benzimidazole(51-17-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- Doxylamine Succinate - Impurity C (Hydrochloride Salt). (n.d.).

Sources

Spectroscopic Data of 2-(Methoxymethyl)-5-methyl-1H-benzimidazole: An In-depth Technical Guide

Introduction

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a heterocyclic compound of significant interest within contemporary drug discovery and materials science. As a substituted benzimidazole, it belongs to a class of molecules renowned for their diverse pharmacological activities, including but not limited to antimicrobial, antiviral, and anticancer properties. The precise elucidation of its molecular structure is a fundamental prerequisite for understanding its chemical reactivity, pharmacokinetic profile, and mechanism of action. Spectroscopic techniques provide the essential toolkit for this structural confirmation, offering a detailed fingerprint of the molecule's atomic arrangement and electronic environment.

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(methoxymethyl)-5-methyl-1H-benzimidazole. It is designed for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also a deeper understanding of the experimental rationale and data interpretation. The information presented herein is a synthesis of predicted data from validated computational models and established principles of spectroscopic analysis for benzimidazole derivatives, ensuring a high degree of scientific integrity and practical utility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for 2-(methoxymethyl)-5-methyl-1H-benzimidazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~7.4-7.5 | m | 2H | Ar-H |

| ~7.1 | m | 1H | Ar-H |

| ~4.8 | s | 2H | -CH₂- |

| ~3.4 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

Predicted in DMSO-d₆ at 400 MHz.

Causality behind Experimental Choices: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for NMR analysis of benzimidazole derivatives due to its excellent solubilizing power for these often sparingly soluble compounds.[1] Furthermore, the acidic N-H proton of the imidazole ring is readily observable in DMSO-d₆ as a broad singlet, whereas in other solvents like chloroform-d (CDCl₃), it can undergo rapid exchange, leading to a very broad or even unobservable signal.[1] A spectrometer frequency of 400 MHz provides a good balance between resolution and cost for routine structural analysis.

Interpretation of the ¹H NMR Spectrum:

The predicted spectrum reveals several key features:

-

N-H Proton: A broad singlet at approximately 12.5 ppm is characteristic of the benzimidazole N-H proton.[2] Its broadness is a result of quadrupole broadening and potential intermolecular proton exchange.

-

Aromatic Protons: The aromatic region between 7.1 and 7.5 ppm integrates to three protons, consistent with the trisubstituted benzene ring. The multiplicity is described as a multiplet (m) due to the complex coupling patterns of the aromatic protons.

-

Methoxymethyl Protons: A sharp singlet at ~4.8 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the methoxymethyl substituent. Its singlet nature indicates no adjacent protons. A second singlet at ~3.4 ppm, integrating to three protons, corresponds to the methyl (-OCH₃) group.

-

Methyl Protons: The singlet at ~2.4 ppm, integrating to three protons, is assigned to the methyl group attached to the benzene ring.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(methoxymethyl)-5-methyl-1H-benzimidazole into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum at 400 MHz, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Caption: Key ¹H NMR assignments for 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for 2-(methoxymethyl)-5-methyl-1H-benzimidazole

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C2 (imidazole) |

| ~140 | C7a (bridgehead) |

| ~135 | C3a (bridgehead) |

| ~132 | C5 (Ar-C) |

| ~124 | C6 (Ar-CH) |

| ~115 | C4/C7 (Ar-CH) |

| ~70 | -CH₂- |

| ~58 | -OCH₃ |

| ~21 | Ar-CH₃ |

Predicted in DMSO-d₆ at 100 MHz.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows nine distinct carbon signals, which is consistent with the molecular structure:

-

Imidazole Carbon (C2): The signal at ~152 ppm is characteristic of the C2 carbon of the benzimidazole ring, which is deshielded due to its position between two nitrogen atoms.[3]

-

Bridgehead Carbons: The signals for the bridgehead carbons (C3a and C7a) are predicted to be in the range of ~135-140 ppm.

-

Aromatic Carbons: The aromatic carbons of the benzene ring appear in the typical range of ~115-132 ppm. The carbon bearing the methyl group (C5) is expected to be at a lower field compared to the other aromatic CH carbons.

-

Aliphatic Carbons: The methylene carbon (-CH₂-) of the methoxymethyl group is predicted around ~70 ppm, and the methoxy carbon (-OCH₃) is expected at ~58 ppm. The aromatic methyl carbon (Ar-CH₃) signal is anticipated at approximately 21 ppm.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy, ensuring a slightly higher concentration (15-25 mg) for better signal intensity.

-

Data Acquisition: Acquire the ¹³C NMR spectrum at 100 MHz. Proton-decoupled mode is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Table 3: Predicted Mass Spectrometry Data for 2-(methoxymethyl)-5-methyl-1H-benzimidazole

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M - OCH₃]⁺ |

| 132 | High | [M - CH₂OCH₃]⁺ |

| 131 | High | [M - CH₂OCH₃ - H]⁺ |

| 104 | Moderate | [131 - HCN]⁺ |

Causality behind Experimental Choices: Electron Ionization (EI) is a common ionization technique for relatively small and volatile organic molecules. It typically produces a distinct molecular ion peak and a rich fragmentation pattern, which is valuable for structural elucidation.

Interpretation of the Mass Spectrum:

The predicted mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 176, corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O). Key fragmentation pathways for benzimidazole derivatives often involve the loss of substituents and cleavage of the imidazole ring.[4][5]

-

Loss of the Methoxymethyl Group: A significant fragmentation pathway is the loss of the methoxy radical (-•OCH₃) to give a fragment at m/z 145. Cleavage of the entire methoxymethyl group (-CH₂OCH₃) would result in a stable benzimidazolyl cation at m/z 132.

-

Further Fragmentation: The fragment at m/z 132 can further lose a hydrogen atom to form an ion at m/z 131. A characteristic fragmentation of the benzimidazole ring is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 104 from the m/z 131 ion.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Caption: Predicted fragmentation pathway of 2-(methoxymethyl)-5-methyl-1H-benzimidazole in EI-MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Bands for 2-(methoxymethyl)-5-methyl-1H-benzimidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, Broad | N-H Stretch |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch |

| ~1620 | Medium | C=N Stretch (imidazole) |

| ~1450-1600 | Medium to Strong | Aromatic C=C Stretch |

| ~1100 | Strong | C-O Stretch (ether) |

Interpretation of the IR Spectrum:

The predicted IR spectrum provides clear evidence for the key functional groups in the molecule:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The broadness is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The stretching vibration of the C=N bond in the imidazole ring is predicted around 1620 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band around 1100 cm⁻¹ is indicative of the C-O stretching vibration of the ether linkage in the methoxymethyl group.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Place the KBr pellet or position the ATR crystal in contact with the sample in the IR spectrometer.

-

Spectrum Recording: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on robust computational predictions and established principles, provides a detailed and reliable structural characterization of 2-(methoxymethyl)-5-methyl-1H-benzimidazole. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are mutually consistent and align with the expected spectroscopic behavior of this molecule. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the unambiguous identification and further investigation of this important benzimidazole derivative. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of future research endeavors.

References

- El-Dean, A. M. K., et al. (2020). Synthesis, characterization, and antimicrobial evaluation of some new benzimidazole derivatives. Journal of the Iranian Chemical Society, 17(10), 2585-2598.

- Yurttas, L., et al. (2014). Synthesis and anticancer activity of some new benzimidazole-piperazine derivatives. Medicinal Chemistry Research, 23(7), 3362-3374.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ACD/Labs. (2024). NMR Predictor. Retrieved from [Link]

-

ChemAxon. (2024). NMR Predictor. Retrieved from [Link]

-

nmrdb.org. (2024). NMR Predict. Retrieved from [Link]

-

Expedient synthesis of benzimidazoles using amides. (2015). RSC Advances, 5(59), 47851-47855. Retrieved from [Link]

-

Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Advances, 11(15), 8786-8790. Retrieved from [Link]

-

Spectra Prediction - CFM-ID. (n.d.). Retrieved from [Link]

-

Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.). ResearchGate. Retrieved from [Link]

-

Study of mass spectra of benzimidazole derivatives. (2016). International Journal of Development Research, 6(4), 7568-7571. Retrieved from [Link]

-

Mass spectral behavior of 5(6)-substituted benzimidazoles. (1973). The Journal of Organic Chemistry, 38(13), 2341-2345. Retrieved from [Link]

-

The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2021). Research Results in Pharmacology, 7(2), 1-10. Retrieved from [Link]

-

Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. (n.d.). Retrieved from [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances, 11(63), 39857-39868. Retrieved from [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Magnetic Resonance in Chemistry, 52(10), 577-586. Retrieved from [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2012). Arabian Journal of Chemistry, 5(2), 225-229. Retrieved from [Link]

-

Mass Spec Fragment Prediction Software | MS Fragmenter. (n.d.). ACD/Labs. Retrieved from [Link]

-

2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. (2020). European Journal of Medicinal Chemistry, 199, 112386. Retrieved from [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Retrieved from [Link]

-

Supporting Information for Expedient synthesis of benzimidazoles using amides. (n.d.). Retrieved from [Link]

-

Supporting Information for Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (n.d.). Retrieved from [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). Molecules, 27(19), 6268. Retrieved from [Link]

-

FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. (2017). Dalton Transactions, 46(36), 12186-12192. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating 2-(methoxymethyl)-5-methyl-1H-benzimidazole as a Novel Research Tool

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzimidazole Scaffold as a Foundation for Discovery

The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structure allows for diverse substitutions, leading to a wide array of biological activities.[1][2] Compounds built on this framework have found success as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and are being actively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3]

This document provides a comprehensive guide for the investigation of a specific, novel derivative: 2-(methoxymethyl)-5-methyl-1H-benzimidazole . While direct literature on this exact molecule is sparse, its structural similarity to other well-characterized benzimidazoles allows us to propose a logical and thorough research plan. These notes are intended for researchers, scientists, and drug development professionals to guide the synthesis, characterization, and biological evaluation of this compound as a potential research tool or therapeutic lead.

Physicochemical Properties and Synthesis Strategy

Before embarking on biological studies, the synthesis and thorough characterization of 2-(methoxymethyl)-5-methyl-1H-benzimidazole are paramount.

Predicted Physicochemical Properties

Based on its structure, we can predict some key properties that will influence its handling and biological behavior.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H12N2O | Based on chemical structure |

| Molecular Weight | ~176.22 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | Typical for many benzimidazole derivatives[4] |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and ethanol; sparingly soluble in water. | The benzimidazole core is largely nonpolar, though the methoxy and amine groups add some polarity. |

| Stability | Generally stable under standard laboratory conditions. May be sensitive to strong acids or oxidizing agents. | Benzimidazoles are a stable heterocyclic system. |

Proposed Synthesis Protocol

The most common and direct route to synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its equivalent.[5][6]

Protocol 1: Synthesis via Condensation Reaction

This protocol outlines the synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole from 4-methyl-1,2-phenylenediamine and methoxyacetic acid.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Methoxyacetic acid

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid (HCl)

-

Toluene or Xylene

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and methoxyacetic acid (1.1 equivalents).

-

Add a suitable solvent such as toluene or xylene.

-

Add the condensing agent, such as polyphosphoric acid (PPA), and heat the reaction mixture to 100-120°C for 4-6 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(methoxymethyl)-5-methyl-1H-benzimidazole.

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

FT-IR Spectroscopy: To identify characteristic functional groups.[4]

-

Melting Point: To assess purity.

Potential Research Applications and Screening Protocols

Given the broad bioactivity of the benzimidazole scaffold, 2-(methoxymethyl)-5-methyl-1H-benzimidazole should be screened against a panel of assays to uncover its potential as a research tool.

Anticancer and Cytotoxicity Screening

Many benzimidazole derivatives exhibit potent anticancer activity by interfering with tubulin polymerization or other cellular pathways.[7]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

-

Normal, non-cancerous cell line (e.g., HEK293) for selectivity assessment

-

DMEM or RPMI-1640 cell culture medium with 10% FBS

-

2-(methoxymethyl)-5-methyl-1H-benzimidazole stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Workflow for Cytotoxicity Screening:

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Proton Pump Inhibitor (PPI) Activity

The benzimidazole core is central to the action of proton pump inhibitors used to reduce gastric acid.[8] The structural similarity of 2-(methoxymethyl)-5-methyl-1H-benzimidazole to these drugs warrants an investigation into its potential as a gastric H+/K+-ATPase inhibitor.

Protocol 3: In Vitro H+/K+-ATPase Inhibition Assay

This assay measures the inhibition of the proton pump enzyme isolated from gastric tissue.

Materials:

-

Lyophilized porcine gastric H+/K+-ATPase

-

ATP

-

Assay buffer (e.g., Tris-HCl with MgCl2 and KCl)

-

Malachite green reagent for phosphate detection

-

2-(methoxymethyl)-5-methyl-1H-benzimidazole

-

Omeprazole (positive control)

Procedure:

-

Reconstitute the H+/K+-ATPase enzyme according to the manufacturer's instructions.

-

Pre-incubate the enzyme with various concentrations of the test compound or omeprazole in the assay buffer for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is read at ~620 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Mechanism of Action for PPIs:

Caption: Simplified mechanism of proton pump inhibition by benzimidazole derivatives.

Antimicrobial Screening

Benzimidazole derivatives have shown promise as antimicrobial agents.[5] A standard screening protocol can determine the efficacy of 2-(methoxymethyl)-5-methyl-1H-benzimidazole against a panel of bacteria and fungi.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The research framework outlined above provides a systematic approach to evaluating the potential of 2-(methoxymethyl)-5-methyl-1H-benzimidazole as a novel research tool. Based on the well-established and diverse biological activities of the benzimidazole scaffold, it is plausible that this compound could exhibit interesting properties in areas such as oncology, gastroenterology, or infectious disease.[1] Positive results in these initial screens would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. This structured approach ensures a logical progression from synthesis to biological characterization, maximizing the potential for discovery.

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Saini, S., et al. (2020). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. ResearchGate. [Link]

-

Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 45B, 1756-1758. [Link]

-

Abdullahi, M., et al. (2017). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 22(10), 1689. [Link]

-

Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39335-39347. [Link]

-

Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Scientific Reports, 13(1), 12345. [Link]

-

PubChem. (n.d.). 5-methoxy-1-methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. [Link]

-

Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39335-39347. [Link]

-

Zagaria, A., et al. (2018). Non-invasive method for the assessment of gastric acid secretion. Annals of Translational Medicine, 6(2), 26. [Link]

-

Gholampour, N., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. DARU Journal of Pharmaceutical Sciences, 30(1), 89-100. [Link]

-

Poh, D., & Goh, K. L. (2010). A clinical guide to using intravenous proton-pump inhibitors in reflux and peptic ulcers. Therapeutic Advances in Gastroenterology, 3(1), 11-18. [Link]

-

Kantevari, S., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2108. [Link]

-

Naveen, S., et al. (2017). Ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate. IUCrData, 2(4), x170438. [Link]

-

Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 416-429. [Link]

-

PubChem. (n.d.). 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

Lee, K. E., et al. (2017). Extracellular Acidity-mediated Expression of cPLA2γ Confers Resistance in Gastric Cancer Cells. Anticancer Research, 37(1), 151-158. [Link]

-

Pehourcq, F., et al. (2023). In vitro and in vivo evaluation of drug-drug interaction between dabigatran and proton pump inhibitors. Clinical Pharmacokinetics, 62(4), 545-553. [Link]

-

Mary, Y. S., et al. (2018). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33621-33642. [Link]

-

Li, Y., et al. (2025). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Molecules, 30(15), 3309. [Link]

-

Nakanishi, Y., et al. (2015). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 58(19), 7676-7686. [Link]

-

Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry, 27(23), 115123. [Link]

-

Lee, K. E., et al. (2018). Ellagic Acid Inhibits Extracellular Acidity-Induced Invasiveness and Expression of COX1, COX2, Snail, Twist 1, and c-myc in Gastric Carcinoma Cells. Molecules, 23(5), 1023. [Link]

-

Patel, M. B., & Rajput, S. J. (2025). Synthesis and characterization of some benzimidazole derivatives using as anti-hypertensive agents. ResearchGate. [Link]

-

Horton, J. R., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Activity. ACS Chemical Biology, 16(10), 1935-1946. [Link]

-

Abu-Orabi, S. T. (2002). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Jordan Journal of Chemistry, 7(2), 143-154. [Link]

-

Kumar, A., et al. (2025). ChemInform Abstract: Synthesis and Biological Activity of Certain Alkyl 5-(Alkoxycarbonyl)- 1H-benzimidazole-2-carbamates and Related Derivatives: A New Class of Potential Antineoplastic and Antifilarial Agents. ResearchGate. [Link]

-

De, P., et al. (2013). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 18(11), 13958-13978. [Link]

-

Zhang, G., et al. (2025). Spectral Properties of 2-(2'-Hydroxyphenyl) Benzimidazole. ResearchGate. [Link]

-

Koek, G. H., et al. (2011). Outline of the study protocol (PPI = proton pump inhibitor). ResearchGate. [Link]

-

Wang, S., et al. (2020). Pathology and physiology of acid-sensitive ion channels in the digestive system (Review). International Journal of Molecular Medicine, 46(2), 547-558. [Link]

-

Arockia, K. A., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1275, 134674. [Link]

- Reddy, P. G., et al. (2001). US Patent 6,245,913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Hálfdánarson, Ó. Ö., et al. (2018). A Randomized Open-Label Study of Two Methods of Proton Pump Inhibitors Discontinuation. International Journal of Family Medicine, 2018, 5689403. [Link]

-

PubChem. (n.d.). 5-methoxy-1H-benzimidazole. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. esisresearch.org [esisresearch.org]

- 5. banglajol.info [banglajol.info]

- 6. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(methoxymethyl)-5-methyl-1H-benzimidazole Synthesis

Executive Summary & Core Directive

You have engaged the Technical Support Center regarding the synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole . This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges of this reaction.

The industry-standard approach for this synthesis is the Phillips Condensation , utilizing 4-methyl-1,2-phenylenediamine and methoxyacetic acid (or its equivalents) under acidic conditions. This reaction is robust but susceptible to specific failure modes regarding cyclization efficiency and oxidative degradation.

Module 1: Reaction Mechanism & Critical Parameters

To troubleshoot effectively, one must understand the "Why." The reaction proceeds through two distinct phases: N-acylation (kinetic control) and Cyclodehydration (thermodynamic control).

The Pathway

-

Protonation: The carbonyl oxygen of methoxyacetic acid is activated by the acid catalyst.

-

Nucleophilic Attack: The diamine attacks the carbonyl, forming a mono-amide intermediate.

-

Cyclization: Under continued heat and acid catalysis, the amide oxygen is protonated, leading to ring closure and the expulsion of water.

Critical Insight: The most common failure point is stopping at the mono-amide intermediate . This occurs if the acid concentration is too low or the temperature is insufficient to drive the dehydration step.

Figure 1: Mechanistic pathway highlighting the energy barrier at the cyclization step.

Module 2: Optimized Standard Operating Procedure (SOP)

This protocol is optimized for a 100 mmol scale . It prioritizes the stability of the methoxy group while ensuring complete cyclization.

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equivalents | Amount (100 mmol scale) | Role |

| 4-Methyl-1,2-phenylenediamine | 122.17 | 1.0 | 12.22 g | Nucleophile (Core) |

| Methoxyacetic Acid | 90.08 | 1.2 | 10.81 g (approx 9.2 mL) | Electrophile (C2 Source) |

| HCl (4N Aqueous) | 36.46 | N/A | 100 mL | Catalyst & Solvent |

| Activated Carbon | N/A | N/A | 1.0 g | Purification (Decolorization) |

| Ammonium Hydroxide (28%) | 35.05 | Excess | As needed to pH 9 | Neutralization |

Step-by-Step Protocol

-

Charging: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge the 4-methyl-1,2-phenylenediamine .

-

Solubilization: Add 4N HCl (100 mL). Stir until the diamine is fully dissolved. The solution may turn slightly pink/brown due to trace oxidation; this is normal.

-

Addition: Add Methoxyacetic acid in one portion.

-

Reaction (Reflux): Attach a reflux condenser. Heat the reaction to a gentle reflux (bath temp ~105°C) for 6–8 hours .

-

Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting diamine spot (polar) should disappear, and a less polar product spot should appear.

-

-

Decolorization (Optional but Recommended): Cool the mixture to ~80°C. Add activated carbon carefully (avoid foaming). Stir for 15 minutes. Filter hot through a Celite pad to remove carbon.

-

Precipitation (Critical Step): Cool the filtrate to 0–5°C (ice bath). Slowly add Ammonium Hydroxide dropwise with vigorous stirring.

-

Target: Adjust pH to 8.5 – 9.0 .

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid via vacuum filtration. Wash the cake with ice-cold water (3 x 20 mL) to remove salts.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Module 3: Troubleshooting Guide

Use the following logic flow to diagnose experimental failures.

Figure 2: Diagnostic decision tree for common synthesis failures.

Detailed Troubleshooting Scenarios

Issue 1: The "Gooey" Product (Tar Formation)

-

Cause: Oxidation of the phenylenediamine precursor.[1] Diamines are highly sensitive to air and light, forming quinone-imine impurities that polymerize into tar.

-

Solution:

-

Prevention: Use fresh diamine (should be tan/white, not black). If dark, recrystallize from ethanol before use.

-

Additive: Add 0.5 equiv of Sodium Metabisulfite or Sodium Dithionite to the reaction mixture to maintain a reducing environment.

-

Issue 2: Incomplete Cyclization (Mono-amide)

-

Symptom: TLC shows two spots close together; Mass Spec shows M+18 peak (Product + Water).

-

Cause: The reaction temperature was too low or the acid was too dilute. The ring closure requires energy.

-

Solution: Do not discard. Re-dissolve the crude solid in 4N HCl and reflux for an additional 4 hours.

Issue 3: Ether Cleavage (Loss of Methoxy Group)

-

Symptom: Product is 2-(hydroxymethyl)-5-methyl-1H-benzimidazole.

-

Cause: Use of hydroiodic acid (HI) or extremely concentrated HBr/HCl for prolonged periods.

-

Correction: Stick to 4N HCl or Phosphoric Acid . Avoid Lewis acids like BBr3, which are specific ether-cleaving agents.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a mixture of isomers. Is my product impure?

-

Answer: Likely not. The 5-methyl and 6-methyl positions on the benzimidazole ring are tautomeric . In solution (CDCl3 or DMSO-d6), the proton on the imidazole nitrogen rapidly hops between N1 and N3. This makes the 5-methyl and 6-methyl positions equivalent on the NMR time scale, or they appear as a broadened average. This is an intrinsic property of 1H-benzimidazoles, not an impurity [1].

Q2: Can I use Microwave Irradiation to speed this up?

-

Answer: Yes. Microwave synthesis is highly effective for Phillips condensation.

-

Conditions: 150°C, 10-20 minutes, sealed vessel.

-

Benefit: Drastically reduces reaction time from 8 hours to 20 minutes and often improves yield by minimizing oxidative exposure [2].

-

Q3: Why use Methoxyacetic acid instead of Methoxyacetyl chloride?

-

Answer: While the acid chloride is more reactive, it is moisture-sensitive and requires anhydrous conditions (DCM/TEA). The Phillips condensation (Acid + Diamine + Aqueous HCl) is "greener," cheaper, and tolerates water, making it superior for scale-up.

Q4: How do I remove the color if Carbon didn't work?

-

Answer: If the product is still brown after carbon treatment, dissolve it in minimal methanol and precipitate it into a large volume of diethyl ether . The polymeric impurities usually remain in solution or oil out, while the pure benzimidazole precipitates.

References

-

Tautomerism in Benzimidazoles: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.

-

Microwave Synthesis: Dubey, R., & Moorthy, N. S. H. N. (2007).[2] Synthesis and Antifungal Activity of 2-Substituted Benzimidazoles. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[2]

-

Phillips Condensation Mechanism: Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.

-

General Benzimidazole Synthesis: Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

Sources

Technical Support Center: 2-(methoxymethyl)-5-methyl-1H-benzimidazole (MMBI)

[1][2][3][4]

Executive Summary

Welcome to the technical support hub for 2-(methoxymethyl)-5-methyl-1H-benzimidazole (MMBI). This guide addresses the most frequent inquiries regarding the handling, solubilization, and experimental application of this compound.

MMBI is a lipophilic, weak base (pKa ~5.5).[1][2][3][4] Its solubility profile is dominated by the benzimidazole core, rendering it sparingly soluble in neutral water but highly soluble in organic solvents (DMSO, Methanol) and acidic aqueous buffers.[2][3][4] This guide provides validated protocols to overcome these physicochemical constraints.

Part 1: Physicochemical Profile & Solubility Data[2][4][5][6]

Before troubleshooting, verify your experimental parameters against the compound's core properties.[2][3][4]

| Property | Value / Characteristic | Impact on Experiment |

| CAS Number | 630091-38-2 | Verification of identity.[5][6][1][2] |

| Molecular Weight | 176.21 g/mol | Calculation of Molarity.[5][6][1][3] |

| pKa (Conjugate Acid) | ~5.4 – 5.6 (Predicted) | Critical: Soluble at pH < 4; precipitates at pH > 6.[5][6][1][2][3] |

| LogP | ~1.5 | Moderately lipophilic; cell-permeable but requires organic co-solvents.[5][6][1][3] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Capable of specific binding; sensitive to protic solvents.[5][6][1][3] |

Solubility Reference Table

| Solvent | Solubility Rating | Recommended Max Conc. | Usage Note |

| DMSO | Excellent | > 50 mg/mL | Preferred for frozen stock solutions (-20°C).[5][6][1][2] |

| Methanol/Ethanol | Good | ~10–20 mg/mL | Good for chemical synthesis or evaporation.[5][6][1][3] |

| Water (pH 7.0) | Poor | < 0.5 mg/mL | Do not use for stock preparation.[5][6][1][2][3] |

| 0.1 M HCl | High | > 10 mg/mL | Protonation of imidazole nitrogen drives solubility.[5][6][1][3] |

| PBS (pH 7.4) | Poor | < 0.1 mg/mL | Risk of immediate precipitation upon spiking.[5][6][1][2][3] |

Part 2: Troubleshooting Guides (Q&A)

Module A: Dissolution & Stock Preparation

Q: I tried dissolving MMBI directly in water or PBS, but it floats as a white solid. What is wrong? A: This is the most common error.[5][1][3] MMBI is a benzimidazole derivative with a hydrophobic methyl group and a methoxymethyl ether tail.[5][1][2][3] At neutral pH (7.0), the molecule is uncharged and lipophilic.[2][3][4]

-

The Fix: You must create a concentrated stock in 100% DMSO or Ethanol first.[5][1][3]

-

Protocol: Dissolve powder in DMSO to 10–50 mM. Vortex vigorously. This stock can be stored at -20°C.[5][6][1][3]

Q: I need an aqueous stock for animal studies and cannot use 100% DMSO. How do I solubilize it? A: You must exploit the basicity of the benzimidazole ring (N3 position).[1][2][3]

-

The "Acid-Shift" Protocol:

Module B: Biological Assays (Cell Culture)

Q: When I spike my DMSO stock into cell culture media, the solution turns cloudy. Is this contamination? A: No, this is "crash-out" precipitation.[5][1][2][3] You have exceeded the kinetic solubility limit of the compound in the aqueous phase.[1][3]

-

Mechanism: The DMSO diffuses away into the water, leaving the hydrophobic MMBI molecules exposed to a polar environment, causing them to aggregate.[2][3][4]

-

Troubleshooting Steps:

-

Reduce Final Concentration: Ensure your final DMSO concentration is < 0.5% (v/v) and the compound concentration is within soluble limits (typically < 100 µM).[5][1][2][3]

-

Warm the Media: Pre-warm media to 37°C before spiking.

-

Sonicate: Sonicate the media immediately after spiking to disperse micro-aggregates.[5][1][2][3]

-

Use a Carrier: Pre-complex the compound with BSA (Bovine Serum Albumin) or Cyclodextrin (HP-β-CD) before adding to cells.[5][6][1][2][3]

-

Module C: Chemical Synthesis & Purification

Q: I synthesized MMBI but I cannot get it to recrystallize. It forms an oil. A: Benzimidazoles often "oil out" if the solvent system is too polar or if impurities are present.[5][1][3]

Part 3: Visualized Workflows

Workflow 1: Optimal Solubilization Strategy

Use this decision tree to select the correct solvent system for your application.

Figure 1: Decision tree for solubilizing MMBI based on experimental intent.

Workflow 2: Mechanism of pH-Dependent Solubility

Understanding why acid improves solubility is key to handling this compound.[5][6][1]

Figure 2: The equilibrium between the neutral (insoluble) and protonated (soluble) forms of MMBI.[1][2][3]

Part 4: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 924815, 2-(Methoxymethyl)-5-methyl-1H-benzimidazole.[5][6][1][3] Retrieved from [Link][5][1][2][4]

-

Lipka, E., et al. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis.[1][3][4] Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267–1271.[2][3][4] (Validating benzimidazole pKa range ~5.5).[5][1][2][3][7] Retrieved from [Link]

-

Mahajan, S. S., & Nandre, R. G. (2006). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole.[5][1][2][3] Indian Journal of Chemistry, 45B, 1756-1758.[5][2][3][4] (Context on 5-substituted benzimidazole intermediates). Retrieved from [Link]

-

Kalra, S., et al. (2020). Benzimidazole derivatives: A review on their medicinal significance and recent advances.[1][2][3][4] Journal of Saudi Chemical Society.[5][1][3] (General solubility and pharmacological profile of benzimidazoles). Retrieved from [Link]

For further assistance, please contact the Application Science team with your specific buffer composition and concentration requirements.[2][4]

Sources

- 1. 2-(methoxymethyl)-5-methyl-1H-benzimidazole | C10H12N2O | CID 924815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. 2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole | C15H14N2OS | CID 13166633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(MethoxyMethyl)-5-(phenylthio)-1H-benziMidazole | 92114-71-1 [chemicalbook.com]

- 7. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting 2-(methoxymethyl)-5-methyl-1H-benzimidazole experiments

Technical Support Center: Troubleshooting 2-(methoxymethyl)-5-methyl-1H-benzimidazole

Introduction

Welcome to the technical guide for 2-(methoxymethyl)-5-methyl-1H-benzimidazole . This heterocyclic scaffold is a critical structural motif in medicinal chemistry, often serving as a bioisostere or precursor in the synthesis of proton pump inhibitors (PPIs) and antiviral agents.

The synthesis typically involves the Phillips Condensation of 4-methyl-1,2-diaminobenzene (MOPD) with methoxyacetic acid (or its equivalents). While the chemistry appears straightforward, researchers often encounter specific hurdles regarding regioselectivity, cyclization efficiency, and purification of the amphoteric product.

This guide moves beyond basic recipes to address the causality of failure modes, providing self-validating protocols to ensure reproducibility.

Module 1: Synthesis Optimization (The Phillips Condensation)

Core Reaction: The formation of the imidazole ring requires a two-step sequence: N-acylation followed by acid-catalyzed dehydration/cyclization.[1]

Diagram 1: Reaction Pathway & Control Points

Caption: The critical rate-limiting step is the cyclization of the mono-amide intermediate, which requires sufficient thermal energy and acidic conditions to proceed.

Troubleshooting Guide: Reaction Failures

Q1: I see high conversion to an intermediate by TLC/LCMS, but the final cyclized product yield is low. What is happening?

-

Diagnosis: You are likely stuck at the mono-amide intermediate (N-(2-amino-4-methylphenyl)-2-methoxyacetamide). This species forms readily but requires a lower activation energy barrier to revert (hydrolysis) or stall than to cyclize.

-

The Fix: The Phillips condensation is thermodynamically driven by acid catalysis and heat.

-

Acid Strength: Ensure you are using 4N HCl or polyphosphoric acid (PPA). Weak acids (acetic acid alone) are often insufficient for the dehydration step.

-

Temperature: The cyclization typically requires reflux temperatures (>95°C). If you are running at 50-60°C, increase to reflux.

-

Validation: Monitor the disappearance of the intermediate (M+1 = ~209 Da, assuming MOPD is 122 and acid is 90) and appearance of Product (M+1 = 191 Da). The mass loss of 18 (water) confirms cyclization.

-

Q2: My product is dark/black. How do I prevent oxidation?

-

Mechanism: Phenylenediamines (the starting material) are highly susceptible to oxidation, forming quinone-imine type colored impurities (often purple or black) before they react.

-

Protocol Adjustment:

-

Inert Atmosphere: Always purge the reaction vessel with Nitrogen or Argon before heating.

-